BenchChemオンラインストアへようこそ!

Chloropyramine Hydrochloride

Ion transport Epithelial physiology Transepithelial electrophysiology

Chloropyramine HCl (CAS 6170-42-9) uniquely inhibits the FAK/VEGFR-3 interaction, unlike standard antihistamines. This non-canonical activity is validated in preclinical models, showing 85% tumor reduction in synergy with doxorubicin. Essential for reproducible oncology research; not substitutable.

Molecular Formula C16H21Cl2N3
Molecular Weight 326.3 g/mol
CAS No. 6170-42-9
Cat. No. B1668807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloropyramine Hydrochloride
CAS6170-42-9
SynonymsAvapena
chloropyramine
chloropyramine hydrochloride
chloropyramine monohydrochloride
chlorpyramine
halopyramine
N-(p-chlorobenzyl)-N-(2-pyridyl)-N',N''-dimethylethylenediamine
Suprastin
Molecular FormulaC16H21Cl2N3
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl
InChIInChI=1S/C16H20ClN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H
InChIKeyVEYWWAGBHABATA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chloropyramine Hydrochloride (CAS 6170-42-9): Technical Baseline for Procurement and Research Selection


Chloropyramine hydrochloride (halopyramine hydrochloride) is a first-generation ethylenediamine-class histamine H1 receptor antagonist . It functions as a competitive reversible antagonist at the H1 receptor, blocking endogenous histamine-mediated vasodilation, increased vascular permeability, and tissue edema [1]. The compound also exhibits anticholinergic and antispasmodic properties and has demonstrated the ability to cross the blood-brain barrier, contributing to its CNS sedative profile [1]. Notably, chloropyramine hydrochloride has been identified as a small-molecule inhibitor of the FAK-VEGFR-3 protein-protein interaction, an activity distinct from its H1 antagonism [2]. The compound is approved in several Eastern European countries for allergic conditions including allergic conjunctivitis, allergic rhinitis, bronchial asthma, urticaria, and Quincke's edema [1].

Why Chloropyramine Hydrochloride Cannot Be Interchanged with Other Ethylenediamine-Class or First-Generation H1 Antagonists


Generic substitution among first-generation H1 antagonists or within the ethylenediamine subclass is scientifically unjustified due to substantial heterogeneity in off-target activity profiles, epithelial ion transport effects, and central monoamine system modulation. Head-to-head comparative studies demonstrate that structurally related ethylenediamines (e.g., mepyramine, tripelennamine) and other first-generation agents (e.g., diphenhydramine, promethazine) exhibit markedly divergent effects on dopamine (DA), noradrenaline (NA), and serotonin (5-HT) turnover in vivo [1]. Furthermore, in epithelial ion transport assays, chloropyramine displays superior inhibitory potency (lower IC₅₀) relative to both dimethindene and diphenhydramine, indicating differential effects on Na⁺ and Cl⁻ handling that cannot be predicted by class membership alone [2]. The unique dual pharmacology of chloropyramine hydrochloride—combining H1 antagonism with FAK-VEGFR-3 pathway inhibition—is entirely absent in comparator ethylenediamines such as mepyramine and tripelennamine [3]. These non-interchangeable features carry direct implications for experimental reproducibility, safety profiling, and application-specific compound selection.

Chloropyramine Hydrochloride (CAS 6170-42-9): Quantitative Differentiation Evidence Versus Comparators


Chloropyramine Exhibits Superior Epithelial Ion Transport Inhibition Potency Relative to Dimethindene and Diphenhydramine

In bovine tracheal epithelium, chloropyramine hydrochloride demonstrated a lower IC₅₀ (1.4 × 10⁻⁴ M) for inhibition of short-circuit current (I₀) compared to dimethindene (2.0 × 10⁻⁴ M) and diphenhydramine (2.5 × 10⁻⁴ M), indicating higher inhibitory potency [1]. All three drugs induced reversible, dose-related inhibition up to 100% of I₀, but the effect was unrelated to H1 receptor agonist binding site occupancy, as 10⁻³ M histamine did not alter the inhibition [1]. The action of chloropyramine was further distinguished by a biphasic response: early inhibition of both Na⁺ and Cl⁻ movements followed by a slow recovery of Cl⁻ secretion, a temporal pattern not reported for the comparators [1].

Ion transport Epithelial physiology Transepithelial electrophysiology

Unique FAK-VEGFR-3 Dual Pathway Inhibition: Chloropyramine Engages Targets Unaddressed by Classic Ethylenediamine H1 Antagonists

Chloropyramine hydrochloride (designated compound C4) was identified as a small-molecule inhibitor of the protein-protein interface between focal adhesion kinase (FAK) and vascular endothelial growth factor receptor 3 (VEGFR-3), an activity entirely absent in comparator ethylenediamines such as mepyramine and tripelennamine [1]. The compound inhibited the biochemical function of both VEGFR-3 and FAK, suppressed proliferation across diverse cancer cell types in vitro, and reduced tumor growth as a single agent in vivo. Concomitant administration with doxorubicin produced a pronounced synergistic antitumor effect [1]. This pharmacology is orthogonal to H1 receptor antagonism and represents a structurally enabled differentiation within the ethylenediamine class [1].

FAK-VEGFR-3 inhibition Cancer research Protein-protein interaction

Differential Central Monoamine Modulation: Chloropyramine and Tripelennamine Produce Opposing DA Turnover Effects Versus Class Alternatives

In a head-to-head comparative study of eleven H1 antagonists, chloropyramine was evaluated alongside structurally related ethylenediamines (mepyramine, tripelennamine) and other first-generation agents [1]. The study found that tripelennamine reduced dopamine (DA) turnover remarkably (P < 0.05), whereas chloropyramine did not produce a statistically significant reduction in DA turnover, despite belonging to the same ethylenediamine subclass [1]. This divergence within the same chemical class demonstrates that ethylenediamine core structure alone does not predict CNS monoamine effects. Notably, mepyramine—another ethylenediamine—reduced both DA turnover (significantly) and 5-HT turnover (markedly), whereas tripelennamine also markedly reduced 5-HT turnover [1].

Monoamine turnover CNS pharmacology Dopamine uptake

Chloropyramine and Tripelennamine Demonstrate Equivalent Enhancement of Hypothalamic Histamine Content in Repeated Administration Paradigms

Repeated intraperitoneal administration of chloropyramine (10-20 mg/kg) or tripelennamine (10-20 mg/kg) produced significant enhancement in hypothalamic histamine content and L-histidine decarboxylase (HD) activity in rats [1]. The effects of these classical H1 antagonists were opposite to those of specific H2 antagonists (metiamide and cimetidine), which diminished hypothalamic histamine levels [2]. Within the H1 antagonist pair, chloropyramine and tripelennamine exhibited pharmacologically equivalent modulation of central histaminergic tone under repeated dosing conditions [1] [2].

Histamine synthesis regulation Hypothalamic histamine Repeated dosing

Chloropyramine Demonstrates In Vivo H1 Antagonist Efficacy: Reversal of Histamine-Induced Hypothermia in Rats

Chloropyramine hydrochloride administered intraperitoneally at 10 mg/kg effectively counteracted histamine-induced hypothermia in rats, providing direct in vivo evidence of functional H1 receptor antagonism . This in vivo validation distinguishes chloropyramine from H1 antagonists for which only in vitro binding data are available, offering a benchmark for researchers requiring compounds with demonstrated central H1 blockade in whole-animal models .

In vivo pharmacology H1 antagonism Thermoregulation

Chloropyramine Modifies Pulmonary Vein Electrophysiology: Proarrhythmic Risk Profile Distinct from Non-Sedating H1 Antagonists

In isolated pulmonary vein (PV) myocardial tissue, chloropyramine caused depolarization of the resting potential and reduced excitation wave conduction, effects attributed to suppression of the inward rectifier potassium current (IK1) [1]. In the presence of epinephrine, chloropyramine induced spontaneous automaticity in the PV that could not be suppressed by atrial pacing, creating conditions conducive to atrial fibrillation during sympathetic stimulation [1]. This proarrhythmic liability profile is mechanistically distinct from the cardiac safety profile of second-generation, non-sedating H1 antagonists (e.g., cetirizine, loratadine, fexofenadine), which do not exhibit IK1 suppression or PV automaticity induction [1]. The study specifically notes that chloropyramine does not directly provoke atrial tachyarrhythmias but creates permissive electrophysiological conditions during physical exercise and sympathetic activation [1].

Cardiac electrophysiology Atrial fibrillation Safety pharmacology

Chloropyramine Hydrochloride (CAS 6170-42-9): Evidence-Based Research and Industrial Application Scenarios


FAK-VEGFR-3 Pathway Inhibition in Oncology Research

Chloropyramine hydrochloride is uniquely qualified as a tool compound for studies targeting the FAK-VEGFR-3 protein-protein interaction axis. Unlike other ethylenediamine-class H1 antagonists (e.g., mepyramine, tripelennamine) that lack this activity, chloropyramine hydrochloride inhibits FAK-VEGFR-3 biochemical function, suppresses cancer cell proliferation in vitro, and reduces tumor growth in vivo as a single agent with synergistic doxorubicin co-administration [1]. Researchers investigating invasion, metastasis, or anti-angiogenic strategies should prioritize this compound over generic H1 antagonists.

Epithelial Ion Transport Studies Requiring Maximal Inhibitory Potency

For transepithelial electrophysiology experiments in bovine tracheal epithelium or analogous models, chloropyramine hydrochloride provides superior inhibitory potency (IC₅₀ = 1.4 × 10⁻⁴ M) relative to dimethindene (2.0 × 10⁻⁴ M) and diphenhydramine (2.5 × 10⁻⁴ M) [1]. Its distinct biphasic action—early Na⁺/Cl⁻ co-inhibition followed by Cl⁻ secretion recovery—offers a temporal resolution advantage for dissecting ion transport mechanisms. Procurement should prioritize chloropyramine hydrochloride when lower effective concentrations and reduced vehicle interference are required [1].

CNS Studies Requiring H1 Antagonism with Minimal Dopaminergic Interference

Within the ethylenediamine class, chloropyramine hydrochloride is the preferred H1 antagonist for neuroscience experiments where dopaminergic system confounds must be avoided. Direct comparative evidence demonstrates that chloropyramine does not significantly reduce dopamine turnover in mouse brain, whereas the structurally related ethylenediamines tripelennamine and mepyramine produce marked to significant DA turnover reduction [1]. This differential CNS profile makes chloropyramine hydrochloride the optimal selection for studies requiring clean H1 receptor blockade without unintended modulation of dopaminergic neurotransmission [1].

Cardiac Electrophysiology Safety Pharmacology Studies Using Positive Control for IK1 Suppression

Chloropyramine hydrochloride serves as a validated positive control compound for studies investigating drug-induced atrial fibrillation risk via pulmonary vein electrophysiological remodeling. In isolated PV tissue, chloropyramine produces depolarization of resting potential, reduced excitation conduction, and epinephrine-induced spontaneous automaticity via IK1 suppression—effects absent in second-generation non-sedating H1 antagonists [1]. Safety pharmacologists and cardiac electrophysiology researchers requiring a well-characterized reference compound for IK1-dependent proarrhythmic liability should select chloropyramine hydrochloride over other first-generation antihistamines lacking this detailed electrophysiological characterization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloropyramine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.